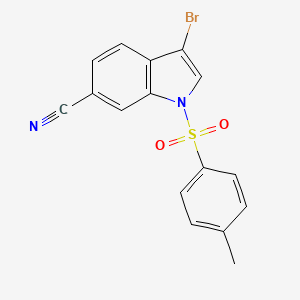

3-Bromo-1-tosyl-1H-indole-6-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H11BrN2O2S |

|---|---|

Molecular Weight |

375.2 g/mol |

IUPAC Name |

3-bromo-1-(4-methylphenyl)sulfonylindole-6-carbonitrile |

InChI |

InChI=1S/C16H11BrN2O2S/c1-11-2-5-13(6-3-11)22(20,21)19-10-15(17)14-7-4-12(9-18)8-16(14)19/h2-8,10H,1H3 |

InChI Key |

MIMXMOVILFXOOR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=C(C=C3)C#N)Br |

Origin of Product |

United States |

Reactivity and Functional Group Transformations of 3 Bromo 1 Tosyl 1h Indole 6 Carbonitrile

Reactions of the C6 Carbonitrile Group

Cycloaddition Reactions Involving the Nitrile Moiety

The nitrile group at the C6 position of 3-Bromo-1-tosyl-1H-indole-6-carbonitrile serves as a versatile functional handle for cycloaddition reactions, most notably in the synthesis of tetrazoles. The [3+2] cycloaddition of an azide (B81097) ion to the nitrile is a well-established method for forming the 5-substituted 1H-tetrazole ring system, a common isostere for carboxylic acids in medicinal chemistry. acs.orgthieme-connect.com

This transformation is typically achieved by treating the nitrile with an azide source, such as sodium azide (NaN₃), often in the presence of a catalyst to facilitate the reaction. acs.orgorganic-chemistry.org Lewis acids or Brønsted acids are known to activate the nitrile substrate, enhancing the rate of the azide-nitrile cycloaddition. organic-chemistry.org Zinc salts, like zinc bromide (ZnBr₂) or zinc chloride (ZnCl₂), are particularly effective catalysts for this reaction, allowing it to proceed efficiently under mild conditions, including in aqueous media. acs.orgorganic-chemistry.orgorganic-chemistry.org The use of zinc(II) chloride with sodium azide in solvents like isopropanol (B130326) can lead to very good yields and short reaction times for a wide array of nitrile substrates. organic-chemistry.org The general mechanism involves the coordination of the Lewis acidic zinc to the nitrile nitrogen, which increases its electrophilicity and makes it more susceptible to nucleophilic attack by the azide ion.

The reaction conditions are generally compatible with the other functional groups present on the indole (B1671886) ring, namely the C3-bromo substituent and the N1-tosyl group. A variety of methods have been developed for this transformation, accommodating aromatic nitriles with both electron-donating and electron-withdrawing groups. acs.orgrsc.org

Table 1: Representative Conditions for Nitrile to Tetrazole Conversion

| Reagents | Catalyst | Solvent | Conditions | Reference |

|---|---|---|---|---|

| Sodium Azide (NaN₃) | Zinc Bromide (ZnBr₂) | Water | Reflux, 24h | acs.org |

| Sodium Azide (NaN₃) | Zinc(II) Chloride (ZnCl₂) | Isopropanol | Mild conditions | organic-chemistry.org |

| Sodium Azide (NaN₃) | Triethylammonium Chloride | Nitrobenzene | Microwave | organic-chemistry.org |

Role and Removal of the N1 Tosyl Protecting Group

The removal of the N-tosyl group is a crucial step in many synthetic sequences to yield the free N-H indole. The stability of the tosyl group necessitates specific, often harsh, conditions for its cleavage, although milder methods have been developed. lookchem.com The choice of deprotection strategy must consider the stability of the other functional groups on the indole ring, such as the C3-bromo and C6-nitrile substituents.

A variety of reagents and conditions have been reported for the N-detosylation of indoles. Basic conditions are commonly employed. For instance, strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in alcoholic solvents at elevated temperatures can effect cleavage. researchgate.net Milder basic conditions using cesium carbonate (Cs₂CO₃) in a mixed solvent system like THF-MeOH have proven effective and offer greater functional group compatibility. researchgate.net The efficiency of this method is influenced by substituents on the indole ring; electron-withdrawing groups, such as the bromo and nitrile groups in the title compound, facilitate the nucleophilic attack required for deprotection. researchgate.net Sodium hydride (NaH) in a polar aprotic solvent like N,N-dimethylacetamide (DMA) has also been reported as an effective system for N-detosylation under mild conditions. lookchem.com

Reductive cleavage methods provide an alternative to basic hydrolysis. These include dissolving metal reductions (e.g., sodium in liquid ammonia) and reagents like magnesium in methanol (B129727) (Mg-MeOH). researchgate.net However, these conditions may not be compatible with reducible functional groups like the nitrile.

Table 2: Selected Methods for N-Detosylation of Indoles

| Reagent/System | Solvent | Temperature | Notes | Reference |

|---|---|---|---|---|

| Cesium Carbonate (Cs₂CO₃) | THF/Methanol | Ambient to Reflux | Mild; effective for indoles with electron-withdrawing groups. | researchgate.net |

| Sodium Hydride (NaH) | DMA | 60 °C | Cheap reagent, mild conditions, broad substrate scope. | lookchem.com |

| Potassium Carbonate (K₂CO₃) | THF/Methanol | Ambient | Less effective than Cs₂CO₃. | researchgate.net |

| Magnesium (Mg) | Methanol | N/A | Reductive cleavage. | researchgate.net |

The N-tosyl group is a strong electron-withdrawing group, which significantly alters the electronic properties and reactivity of the indole ring system. acs.org The lone pair of electrons on the indole nitrogen, which is responsible for the high electron density and nucleophilicity of the heterocycle (particularly at the C3 position), is delocalized into the sulfonyl group. nih.gov This delocalization has several important consequences:

Decreased Nucleophilicity : N-sulfonylation renders the indole ring less susceptible to electrophilic attack compared to N-H or N-alkyl indoles. nih.gov This deactivation can prevent unwanted side reactions during synthesis. For example, in palladium-catalyzed C-H amination reactions to form indoles, N-tosyl substituted substrates showed decent conversion, whereas substrates without a nitrogen protecting group failed to react. nih.gov

Increased Acidity of N-H Protons (in precursors) : In the synthesis of the N-tosyl indole itself, the tosyl group makes the N-H proton of the parent indole significantly more acidic, facilitating its deprotonation by a base prior to sulfonylation.

Directing Group for Lithiation : The tosyl group can direct ortho-lithiation. While the C2 position is the most common site for directed metalation on the N-tosyl indole ring, this provides a pathway for functionalization that is otherwise difficult to achieve.

Activation for Nucleophilic Attack : By withdrawing electron density, the tosyl group can make the indole ring more susceptible to certain types of nucleophilic attack.

Stabilization of Intermediates : The tosyl group can stabilize anionic intermediates formed at other positions on the ring. For instance, it assists in the deprotonation at the α-position of a C3-methyl group, facilitating further reactions. rsc.org

In the context of this compound, the combined electron-withdrawing effects of the N-tosyl group, the C3-bromo atom, and the C6-nitrile group make the indole core significantly electron-deficient.

Reactivity of the Indole Heterocycle Bearing Multiple Functional Groups

The presence of bromo, tosyl, and nitrile functionalities on the indole scaffold creates a unique reactivity profile, influencing subsequent transformations on the heterocyclic ring.

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of indoles, which are highly electron-rich heterocycles. nih.govpearson.com The reaction typically occurs with high regioselectivity at the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (arenium ion). pearson.comniscpr.res.in

However, in this compound, the situation is significantly modified:

C3 Position is Blocked : The most reactive C3 position is already substituted with a bromine atom, preventing direct electrophilic attack at this site.

Deactivation of the Ring : The potent electron-withdrawing N-tosyl group and, to a lesser extent, the C6-nitrile group, strongly deactivate the entire indole ring system towards electrophilic attack. nih.gov This makes SEAr reactions significantly more difficult to achieve compared to simple indoles.

Regioselectivity : If an SEAr reaction were to be forced under harsh conditions, substitution would be directed to the benzene (B151609) portion of the indole ring. The directing effects of the existing substituents would determine the position of attack. The N-tosyl group deactivates the pyrrole (B145914) ring, shifting reactivity to the benzene ring. Within the benzene ring, the nitrile group is a meta-director. Therefore, electrophilic attack would be expected to occur at the C4 or C2 positions, though the steric hindrance and deactivating electronic effects make such reactions challenging.

Direct C-H functionalization has emerged as a powerful tool for modifying complex molecules without the need for pre-functionalized starting materials. researchgate.net For indoles, achieving site-selectivity, particularly on the benzene ring (C4-C7 positions), is a significant challenge due to the higher intrinsic reactivity of the C2 and C3 positions. nih.gov

Strategies often rely on the use of directing groups (DGs) installed on the indole nitrogen to steer a metal catalyst to a specific C-H bond. nih.govresearchgate.net While the tosyl group is not typically considered a classic chelating directing group, its electronic and steric properties influence the regioselectivity of C-H functionalization reactions.

In some copper-mediated C-H functionalization reactions, substrates bearing electron-withdrawing N-protecting groups like tosyl failed to yield the desired products, indicating the profound electronic impact of this group on the catalytic cycle. acs.org However, in other systems, the N-tosyl group is tolerated. The development of C-H functionalization methods applicable to this compound would likely involve palladium, rhodium, or ruthenium catalysis. The regiochemical outcome would be a complex interplay between the intrinsic reactivity of the indole C-H bonds and the directing/electronic influence of the three substituents. Given the substitution pattern, C-H functionalization at C2, C4, C5, or C7 would be the primary targets for investigation, with the specific outcome depending heavily on the chosen catalytic system and directing group strategy. nih.gov

Ring Transformations and Rearrangements of this compound

While specific studies on the ring transformations and rearrangements of this compound are not extensively documented, the reactivity of the 3-bromoindole scaffold suggests its potential as a precursor for the synthesis of complex fused heterocyclic systems. The presence of the bromo group at the C3 position is particularly amenable to transition metal-catalyzed reactions that can initiate cascades leading to significant molecular restructuring.

One of the most notable transformations is the expansion of the indole ring system. Research on related 3-bromoindoles has demonstrated their utility in palladium-catalyzed cyclizations with internal alkynes to construct novel polycyclic frameworks. This type of reaction fundamentally alters the core indole structure, leading to the formation of quinoline (B57606) derivatives.

A significant rearrangement process has been observed in the palladium-catalyzed reaction of 3-bromoindoles with internal alkynes, which yields cyclopenta[c]quinolines. This transformation is proposed to proceed through a sophisticated mechanism involving a double acs.orgacs.org carbon sigmatropic rearrangement of a spirocyclic cyclopentadiene (B3395910) intermediate. This intermediate is formed in situ from the cyclization of the 3-bromoindole with the alkyne, which involves a sequential double alkyne insertion into the carbon-palladium bond and a dearomatization of the indole ring. acs.orgacs.org This reaction represents a novel ring-expansion of the pyrrole ring within the indole nucleus to a pyridine (B92270) ring, effectively inserting a carbon atom between the C2 and C3 positions of the original indole structure to form a quinoline. acs.org

The general scheme for this transformation, based on studies with various 3-bromoindoles, is presented below. A scale-up experiment using 3-bromoindole and 3-hexyne (B1328910) demonstrated the synthetic utility of this method, affording the corresponding cyclopenta[c]quinoline in a 64% yield. acs.org

Table 1: Palladium-Catalyzed Cyclization of 3-Bromoindole with 3-Hexyne

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Product | Yield (%) |

|---|

Data extrapolated from studies on analogous 3-bromoindoles. acs.org

Furthermore, the bromo group at the C3 position can serve as a handle for intramolecular cyclization reactions to build fused ring systems. For instance, intramolecular Heck reactions of 3-bromoindoles bearing appropriate tethered alkenes can lead to the formation of carbocycles or heterocycles fused to the indole core. While direct examples for the title compound are unavailable, the principle has been demonstrated in the synthesis of complex structures like β-carbolines from related 3-bromoindole derivatives.

Cross-coupling reactions, such as the Sonogashira coupling, can introduce functionalities that subsequently participate in ring-forming reactions. The coupling of a 3-bromoindole with a terminal alkyne would yield a 3-alkynylindole. This intermediate can then undergo intramolecular cyclization to generate a variety of fused systems, depending on the nature of the substituents and the reaction conditions. This two-step sequence is a powerful strategy for the construction of annulated indoles.

Similarly, the Buchwald-Hartwig amination can be envisioned as a route to introduce nitrogen-based nucleophiles at the C3 position. The resulting 3-aminoindole derivatives could then be subjected to intramolecular cyclization to forge new heterocyclic rings fused to the indole framework.

While the specific electronic and steric effects of the 6-carbonitrile and 1-tosyl groups on these transformations have not been explicitly studied for this compound, these functional groups are generally stable under the conditions of many palladium-catalyzed reactions. The electron-withdrawing nature of the tosyl and cyano groups would likely influence the electron density of the indole ring and, consequently, the reactivity in oxidative addition steps of catalytic cycles.

Applications in Advanced Organic Synthesis and Heterocyclic Chemistry

A Versatile Building Block for Complex Molecular Construction

The strategic placement of three distinct functional groups on the indole (B1671886) core of 3-Bromo-1-tosyl-1H-indole-6-carbonitrile makes it an ideal starting material for the synthesis of a diverse array of complex molecules. The bromine atom at the C3-position is particularly amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. The tosyl group serves as a robust protecting group for the indole nitrogen, which can be readily removed under specific conditions. The cyano group at the C6-position not only influences the electronic properties of the indole ring but also provides a handle for further functionalization.

Paving the Way for Complex Indole-Containing Natural Product Analogues

Indole alkaloids are a large and structurally diverse class of natural products with a wide range of biological activities. The synthesis of analogues of these complex molecules is crucial for structure-activity relationship studies and the development of new therapeutic agents. This compound serves as a key precursor in the modular assembly of such analogues. The bromine at the C3 position allows for the introduction of various side chains and ring systems found in natural indole alkaloids through cross-coupling reactions like Suzuki, Sonogashira, and Heck couplings. This modular approach allows for the rapid generation of a library of analogues with diverse substitutions, facilitating the exploration of chemical space around a natural product scaffold.

A Gateway to Polycyclic Indole Frameworks

Polycyclic indole frameworks are common structural motifs in many biologically active compounds. The synthesis of these complex ring systems often requires multi-step sequences. This compound provides a convergent and efficient entry point for the construction of such frameworks. Intramolecular cyclization reactions, often following an initial intermolecular cross-coupling at the C3-position, can be employed to construct additional rings fused to the indole core. For instance, an initial Sonogashira coupling to introduce an alkyne-containing substituent can be followed by a palladium-catalyzed intramolecular annulation to form a new carbocyclic or heterocyclic ring. This strategy has been successfully applied to the synthesis of various fused indole systems.

Table 1: Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Polycyclic Indole Precursors

| Cross-Coupling Reaction | Reagents and Conditions | Product Type |

| Suzuki Coupling | Aryl/heteroaryl boronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., DME) | 3-Aryl/heteroaryl-1-tosyl-1H-indole-6-carbonitriles |

| Sonogashira Coupling | Terminal alkynes, Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst, base (e.g., Et₃N), solvent (e.g., THF/DMF) | 3-Alkynyl-1-tosyl-1H-indole-6-carbonitriles |

| Heck Coupling | Alkenes, Pd catalyst (e.g., Pd(OAc)₂), phosphine (B1218219) ligand, base (e.g., Et₃N), solvent (e.g., DMF) | 3-Alkenyl-1-tosyl-1H-indole-6-carbonitriles |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, phosphine ligand, base (e.g., NaOtBu) | 3-Amino-1-tosyl-1H-indole-6-carbonitriles |

Forging Novel Heterocyclic Scaffolds

The reactivity of this compound extends beyond the synthesis of indole-based structures. It serves as a versatile platform for the development of entirely new heterocyclic scaffolds. nih.gov The strategic functionalization at the C3-position, followed by transformations involving the cyano group or the indole ring itself, can lead to the formation of novel ring systems. For example, the cyano group can be hydrolyzed to a carboxylic acid, which can then participate in cyclization reactions to form lactams. Alternatively, the indole ring can undergo cycloaddition reactions to generate more complex heterocyclic systems. This versatility makes it a valuable tool for generating structural diversity in drug discovery programs. openmedicinalchemistryjournal.com

A Key Player in the Synthesis of Precursors for Diversified Chemical Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of collections of structurally diverse small molecules for high-throughput screening. This compound is an excellent starting material for DOS due to its multiple points of diversification. The C3-bromo position can be functionalized with a wide array of substituents using various cross-coupling reactions. Subsequently, the tosyl group can be removed and the indole nitrogen can be alkylated or acylated. Furthermore, the C6-cyano group can be converted into other functional groups such as amines, amides, or carboxylic acids, each providing a new branch for further diversification. This multi-directional approach allows for the rapid generation of a large and diverse chemical library from a single, readily accessible starting material.

Strategic Approaches to Medicinal Chemistry Intermediate Synthesis

While avoiding a direct discussion of biological activity, it is crucial to recognize the importance of this compound in the synthesis of intermediates for medicinal chemistry. The indole scaffold is a privileged structure in drug discovery, and the ability to selectively functionalize it at multiple positions is highly valuable. openmedicinalchemistryjournal.com This compound provides a platform for the synthesis of a wide range of substituted indoles that can serve as key intermediates for the development of new therapeutic agents. The synthetic strategies often involve initial palladium-catalyzed functionalization at the C3-position, followed by modifications at the N1 and C6 positions to generate a library of compounds for further investigation.

Table 2: Functional Group Transformations for Intermediate Synthesis

| Position | Initial Functional Group | Transformation | Resulting Functional Group | Potential Subsequent Reactions |

| C3 | Bromo | Suzuki, Sonogashira, Heck, Buchwald-Hartwig Coupling | Aryl, Alkynyl, Alkenyl, Amino | Further functionalization of the introduced group |

| N1 | Tosyl | Deprotection (e.g., with Mg/MeOH or NaOH) | N-H | Alkylation, Acylation, Arylation |

| C6 | Cyano | Reduction (e.g., with LiAlH₄ or H₂/Raney Ni) | Amine | Amide formation, Alkylation |

| C6 | Cyano | Hydrolysis (acidic or basic) | Carboxylic Acid | Esterification, Amide coupling |

Mechanistic Investigations and Computational Chemistry

Proposed Reaction Mechanisms for Synthesis and Transformations

The synthesis of the specific molecule 3-Bromo-1-tosyl-1H-indole-6-carbonitrile is not extensively detailed in publicly available literature. However, its structure suggests a synthetic strategy involving the formation of a substituted indole (B1671886) ring, followed by or incorporating functionalization at the N1, C3, and C6 positions. Plausible mechanisms can be proposed based on established indole synthesis methodologies and functionalization reactions.

A highly relevant approach is a modified Madelung indole synthesis, which allows for the construction of 1,2-disubstituted-3-tosyl and 3-cyano indoles. acs.orgnih.gov A plausible mechanism, adapted for the target molecule, would likely begin with an appropriately substituted N-acyl-o-toluidine derivative. The key steps involve a base-catalyzed intramolecular cyclization. The reaction is initiated by the deprotonation of the benzylic carbon by a strong base, creating a carbanion. This carbanion then performs a nucleophilic attack on the amide carbonyl carbon, leading to a cyclized intermediate. acs.orgwikipedia.orgresearchgate.netyoutube.com Subsequent dehydration, assisted by the base, results in the formation of the indole ring. acs.org

The introduction of the key functional groups can be envisioned as follows:

N-Tosyl Group: The tosyl group is typically introduced by reacting the indole's NH group with tosyl chloride (TsCl), often in the presence of a base like sodium hydride (NaH). lookchem.com In the context of a Madelung-type synthesis, the tosyl group might be part of the starting N-acyl-o-toluidine or introduced after the indole core is formed.

C6-Carbonitrile Group: The cyano group at the C6 position would likely be present on the starting aromatic ring prior to the cyclization reaction.

C3-Bromo Group: The bromine atom at the C3 position is typically introduced via an electrophilic aromatic substitution reaction. bhu.ac.in The indole ring is electron-rich, particularly at the C3 position, making it highly susceptible to electrophiles. bhu.ac.in The mechanism involves the attack of the C3 carbon on a bromine source (e.g., Br₂ or N-bromosuccinimide, NBS), forming a resonance-stabilized cationic intermediate known as a Wheland intermediate or sigma complex. bhu.ac.inic.ac.uk Subsequent loss of a proton from the C3 position restores aromaticity and yields the 3-bromoindole product. mdpi.comresearchgate.net A computational study on the direct bromination of indoles suggests a two-step mechanism where the formation of the initial transition state is the rate-determining step. researchgate.net

Transformations of the final compound could involve palladium-catalyzed cross-coupling reactions at the C3-bromo position to introduce further complexity. nih.govmdpi.com

The specific catalysts and reagents play critical roles in directing the reaction pathways for the synthesis and transformation of substituted indoles.

Bases in Indole Synthesis: In the Madelung synthesis, a strong base is essential for the key intramolecular cyclization step. wikipedia.org Historically, harsh conditions with bases like sodium ethoxide or sodium amide at high temperatures were used. wikipedia.orgyoutube.com Modern variations utilize bases like 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) or organolithium reagents, which can operate under milder conditions. acs.orgnih.gov The base's primary role is to generate a carbanion by deprotonating the benzylic position ortho to the N-acyl group, which is the key nucleophile in the ring-forming step. acs.orgwikipedia.org

Reagents for Functionalization:

Tosylating and Cyanating Agents: In a one-pot synthesis of 3-tosyl and 3-cyano indoles, sodium p-tolylsulfinate (p-TolSO₂Na) and potassium cyanide (KCN) serve as the respective nucleophiles. acs.orgnih.gov These reagents are incorporated into the molecule prior to the final base-mediated cyclization. acs.org

Brominating Agents: For the C3-bromination, electrophilic bromine sources are required. N-bromosuccinimide (NBS) is a common and effective reagent for this purpose. orgsyn.org Alternatively, molecular bromine (Br₂) can be used. researchgate.net Electrochemical methods that generate a bromine cation have also been developed, avoiding the need for transition metal catalysts or chemical oxidants. mdpi.com

Palladium Catalysts in Transformations: Palladium catalysts are extensively used for the functionalization of indoles. researchgate.net Complexes such as Pd(OAc)₂, PdCl₂, and Pd₂(dba)₃, often in combination with phosphine (B1218219) ligands (e.g., Xantphos), facilitate a wide range of reactions including C-H activation and cross-coupling. nih.govmdpi.comresearchgate.netacs.org For a molecule like this compound, the C-Br bond serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds at the C3 position. researchgate.netresearchgate.net The choice of catalyst and ligand is crucial for reaction efficiency and selectivity. organic-chemistry.org

While specific transition state analyses for the synthesis of this compound are not available, the principles can be inferred from studies on fundamental indole reactions.

The key step for regioselectivity in many indole functionalizations is electrophilic aromatic substitution, such as bromination at the C3 position. The preferred site of attack is determined by the relative stability of the transition states leading to the possible intermediates. bhu.ac.in The attack of an electrophile (E⁺) at C3 leads to a Wheland intermediate where the positive charge is delocalized across the C2 position and the nitrogen atom, crucially without disrupting the aromaticity of the fused benzene (B151609) ring. bhu.ac.in In contrast, an attack at the C2 position would force the positive charge to be delocalized in a way that breaks the benzene aromaticity, resulting in a much higher energy and less stable transition state. bhu.ac.in

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for analyzing these transition states. DFT calculations can model the geometries and energies of reactants, transition states, and intermediates along a reaction pathway. For instance, in a study of the direct bromination of 5-substituted indoles, the Gibbs free energy barrier of the rate-determining step (ΔG‡) was calculated, and it was found to correlate with the electron-withdrawing power of the substituent at the C5 position. researchgate.net Similarly, DFT has been used to investigate the complex diaza-Cope rearrangement in the Fischer indole synthesis, showing that pathways leading to the experimentally observed products have the lowest calculated activation barriers. researchgate.net For the rhodium-catalyzed C-H functionalization of indoles, DFT calculations have detailed the free energy profile, identifying a low energy barrier for the initial nucleophilic attack of the indole C3 atom at the carbene carbon. acs.org These examples highlight how transition state analysis can rationalize and predict the outcomes of key synthetic steps in indole chemistry.

Computational Studies on Molecular Structure and Reactivity

Computational chemistry provides significant insights into the molecular structure, electronic properties, and reactivity of complex organic molecules like substituted indoles.

Density Functional Theory (DFT) is a primary computational method for investigating the electronic structure of substituted indoles. rsc.orgchemrxiv.org DFT calculations allow for the determination of various electronic properties, such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and molecular electrostatic potentials. ic.ac.ukrsc.org These properties are fundamental to understanding the molecule's stability, reactivity, and spectroscopic characteristics.

Various DFT functionals, such as B3LYP and PBE0, are commonly employed in conjunction with different basis sets (e.g., 6-311+G(d,p) or et-pVQZ) to model indole systems. rsc.orgchemrxiv.orgmdpi.com For example, DFT has been used to calculate the standard redox potentials for the oxidation of substituted indoles, with results showing good agreement with experimental values. rsc.org Such studies have revealed that electron-withdrawing substituents, like the cyano and tosyl groups present in this compound, significantly influence the spin density distribution in the corresponding radical cations. rsc.org

Furthermore, time-dependent DFT (TD-DFT) is used to study the excited electronic states of indole derivatives, which is crucial for understanding their photophysical properties. nih.govchemrxiv.org These studies can predict how different substituents shift the absorption spectra, noting that groups in the plane of the indole ring that can participate in resonance have a more significant effect on the electronic structure than out-of-plane groups. chemrxiv.orgnih.gov

Computational methods are instrumental in predicting the reactivity and regioselectivity of functionalization reactions on the indole scaffold. The inherent preference for electrophilic substitution at the C3 position of indole is a classic example that can be rationalized through computational analysis. bhu.ac.innih.gov Calculations of the stability of the possible Wheland intermediates show that the intermediate for C3-substitution is significantly more stable than that for C2-substitution, thus predicting the observed regioselectivity. ic.ac.uk

DFT calculations can provide quantitative predictions by comparing the activation energy barriers for competing reaction pathways. researchgate.net For the direct bromination of indoles, a linear correlation was found between the calculated Gibbs free energy barrier and the electron-withdrawing strength of substituents at the C5 position. researchgate.net This allows for the prediction of reaction rates based on the substituent's electronic properties. The rate of bromination was predicted to decrease with increasing electron-withdrawing power, with substituents like -CN and -COOH showing the highest activation barriers. researchgate.net This trend is highly relevant for this compound, which contains two strong electron-withdrawing groups (tosyl and cyano).

More recently, machine learning models have been developed to predict the regioselectivity of C-H functionalization reactions. nih.gov These models often use features derived from DFT calculations and can provide rapid and reliable predictions for complex heterocyclic substrates. nih.govnih.gov

Conformational analysis is essential for understanding the three-dimensional structure of a molecule, which in turn influences its physical properties and biological interactions. For a molecule like this compound, a key conformational feature would be the orientation of the N-tosyl group relative to the indole plane.

Molecular Dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into the flexibility of the molecule and the relative populations of different conformations. While no specific MD studies on this compound have been reported, this methodology is broadly applicable. For instance, theoretical studies have been used to investigate the conformational landscape of other indole derivatives like serotonin (B10506). chemrxiv.org Such analyses can identify stable low-energy conformations and the energy barriers between them, which is crucial for understanding how the molecule might interact with other molecules, such as biological receptors.

Characterization and Analytical Methodologies for Structural Confirmation

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and by-products, thereby assessing its purity and monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of non-volatile organic compounds like 3-Bromo-1-tosyl-1H-indole-6-carbonitrile. nih.govmdpi.com A reversed-phase HPLC method would be most suitable.

A typical HPLC system for analyzing this compound would involve a C18 stationary phase column. The mobile phase would likely be a gradient mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with a small amount of acid (like formic acid or trifluoroacetic acid) to improve peak shape. cetjournal.it Purity is determined by integrating the area of the product peak and comparing it to the total area of all peaks in the chromatogram, typically with detection at a wavelength such as 254 nm or 280 nm where the indole (B1671886) and tosyl chromophores absorb UV light.

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. While many indole derivatives can be analyzed by GC, the relatively high molecular weight and polarity of this compound may make it less volatile and potentially susceptible to degradation at high temperatures. rsc.orgnist.gov Therefore, HPLC is generally the preferred method.

If GC were to be used, a high-temperature capillary column with a polar stationary phase would be necessary. A flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for detection. However, careful method development would be required to ensure the compound does not decompose in the injector port or on the column.

Unveiling the Solid-State Architecture of this compound

The precise three-dimensional arrangement of atoms and molecules within a crystal lattice is fundamental to understanding the physical and chemical properties of a compound. For novel molecules such as this compound, X-ray crystallography stands as the definitive method for elucidating its solid-state structure. This powerful analytical technique provides unequivocal proof of connectivity and stereochemistry, offering insights into intermolecular interactions that govern crystal packing.

At present, detailed crystallographic data for this compound has not been reported in publicly accessible crystallographic databases. The determination of its crystal structure would require the growth of a single crystal of suitable quality for diffraction experiments.

The anticipated methodology for such a study would involve irradiating the crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are directly related to the arrangement of electrons within the crystal. This information is then used to construct an electron density map, from which the positions of the individual atoms can be determined.

A comprehensive crystallographic analysis of this compound would be expected to yield a set of precise parameters that define the crystal structure. These parameters are typically presented in a standardized format, as exemplified in the hypothetical data table below.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Density (calculated) (g/cm³) | To be determined |

| R-factor | To be determined |

The successful elucidation of the crystal structure would allow for a detailed examination of bond lengths, bond angles, and torsion angles within the this compound molecule. Furthermore, it would reveal the nature and geometry of any intermolecular interactions, such as hydrogen bonds, halogen bonds, or π-π stacking, which play a crucial role in the stability and properties of the crystalline solid. This information is invaluable for computational modeling, understanding structure-activity relationships, and for the rational design of new materials.

Future Perspectives and Research Directions

Emerging Synthetic Strategies for Highly Substituted Indoles

The synthesis of indole (B1671886) derivatives has evolved significantly beyond classical methods, with a modern emphasis on efficiency, selectivity, and complexity. Future strategies applicable to the synthesis of molecules like 3-Bromo-1-tosyl-1H-indole-6-carbonitrile and its analogs will likely focus on late-stage functionalization and atom economy.

One of the most powerful emerging areas is the direct C-H functionalization of the indole core. researchgate.net This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences. For instance, transition-metal-catalyzed C-H borylation and copper-catalyzed methods have enabled the selective modification of previously hard-to-access positions, such as C4 and C5. researchgate.netnews-medical.netsciencedaily.com A recent breakthrough demonstrated the selective attachment of alkyl groups to the C5 position of an indole ring using an inexpensive copper-based catalyst, achieving yields up to 91%. news-medical.netsciencedaily.com

Multicomponent reactions (MCRs) represent another key strategy, allowing for the rapid assembly of complex indole structures from simple precursors in a single step. rsc.orgnih.gov Reactions like the Ugi and Pictet-Spengler provide convergent pathways to diverse indole derivatives, enhancing synthetic efficiency. nih.gov Furthermore, innovative metal-free annulation strategies are being developed, such as the NH4I-promoted indole-to-carbazole synthesis, which offers high regioselectivity for building complex heterocyclic systems. organic-chemistry.org

| Strategy | Description | Key Advantages | Reference |

|---|---|---|---|

| Direct C-H Functionalization | Activation and substitution of C-H bonds on the indole ring, often catalyzed by transition metals like copper, palladium, or rhodium. | High atom economy, reduces synthetic steps, allows for late-stage modification. | researchgate.netnews-medical.netsciencedaily.com |

| Multicomponent Reactions (MCRs) | One-pot reactions where three or more reactants combine to form a single product containing substantial portions of all reactants. | High efficiency, molecular diversity, operational simplicity. | rsc.orgnih.gov |

| Carbonylative Approaches | The incorporation of carbon monoxide (CO) to synthesize and functionalize indole derivatives, leading to ketones, amides, and other carbonyl compounds. | Versatile for creating carbonyl-containing indoles, utilizes a low-cost C1 source. | nih.gov |

| Modified Classical Syntheses | Adaptation of traditional named reactions (e.g., Madelung, Fischer) into modern one-pot, two-step procedures for greater efficiency. | Builds on established and well-understood reaction mechanisms. | nih.govacs.org |

Exploration of Novel Reactivity Patterns for this compound

This compound is equipped with multiple functional groups that can be selectively manipulated to build molecular complexity. The C3-bromo substituent is a cornerstone for derivatization, serving as a versatile handle for a wide range of cross-coupling reactions.

Future research will likely focus on leveraging this position for palladium-catalyzed reactions such as the Suzuki coupling (with boronic acids) and the Sonogashira coupling (with terminal alkynes) to introduce new carbon-carbon bonds. nih.govacs.org These reactions are fundamental for constructing biaryl and enyne systems. Beyond palladium, the reactivity of the C3-bromo group can be exploited in nucleophilic substitution reactions, for example with thiols or cyanides, to introduce heteroatoms. nih.gov

The N-tosyl group serves as a robust protecting group but also influences the electronic properties of the indole ring. Its electron-withdrawing nature can facilitate reactions at other positions. For instance, N-tosylindoles can undergo regioselective lithiation at the C2 position, opening a pathway for subsequent functionalization with various electrophiles. mdpi.com Another avenue of exploration is the development of novel methods for the selective removal of the tosyl group under mild conditions that preserve other functionalities.

Finally, the C6-carbonitrile group, while more stable, offers latent reactivity. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into other nitrogen-containing heterocycles, providing a secondary point for diversification.

| Reactive Site | Reaction Type | Potential Reagents/Catalysts | Expected Product Type | Reference |

|---|---|---|---|---|

| C3-Bromo | Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base | 3-Aryl substituted indole | nih.govacs.org |

| C3-Bromo | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | 3-Alkynyl substituted indole | nih.gov |

| C3-Bromo | Nucleophilic Substitution | Thiols, Copper cyanide (CuCN) | 3-Thioether or 3-Cyano substituted indole | nih.gov |

| C2-Position | Directed Lithiation/Electrophilic Quench | n-BuLi or t-BuLi, followed by an electrophile (e.g., alkyl halide) | 2-Substituted indole | mdpi.com |

| C6-Carbonitrile | Hydrolysis | Acid or base | Indole-6-carboxylic acid derivative | N/A |

Integration into Advanced Materials Science and Chemical Biology Research (Focus on synthetic utility, not material properties or biological functions)

The synthetic utility of this compound extends to its role as a key building block for molecules in materials science and chemical biology. Its defined structure and multiple reactive handles allow for its systematic incorporation into larger, more complex architectures.

In materials science, the ability to perform cross-coupling reactions at the C3 position is paramount. This allows for the synthesis of conjugated systems where the indole core can be linked to other aromatic or heteroaromatic units. Such transformations are foundational for creating oligomers and polymers with tailored electronic properties, which are precursors for organic electronic materials. The synthetic pathways enabled by this scaffold, such as Suzuki and Sonogashira couplings, are essential for constructing these advanced molecular frameworks. nih.govacs.org

In chemical biology, the indole scaffold is a privileged structure found in many biologically active molecules. nih.gov this compound serves as a versatile starting point for generating libraries of diverse compounds for biological screening. The development of automated, nano-scale synthesis platforms allows for the rapid and efficient exploration of chemical space starting from such intermediates. nih.gov By systematically varying the substituents at the C2, C3, and C6 positions, chemists can generate a multitude of analogs to probe biological systems and identify new molecular tools.

Development of Sustainable and Scalable Synthetic Processes

A significant future direction in indole chemistry is the development of synthetic processes that are both sustainable and scalable. This aligns with the broader principles of green chemistry, which emphasize waste reduction, energy efficiency, and the use of environmentally benign reagents and solvents. nih.govresearchgate.net

Future syntheses of this compound and related compounds will increasingly focus on:

Green Solvents: Utilizing less hazardous and more sustainable solvents, such as ethanol (B145695) or water, in place of traditional organic solvents. rsc.orgnih.gov

Catalysis: Shifting away from stoichiometric reagents towards catalytic processes. This includes developing methods that are metal-free or employ reusable catalysts, such as magnetic nanoparticles, to minimize waste and environmental impact. rsc.orgorganic-chemistry.orgresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product. Multicomponent reactions and C-H activation are prime examples of highly atom-economical processes. nih.govresearchgate.net

Scalability: Ensuring that synthetic methods are robust and can be scaled up from the laboratory bench to produce larger quantities. Research into automated synthesis on nano- and micro-scales can accelerate the optimization of reaction conditions, providing a proof-of-concept for scalability to the millimole level and beyond. nih.gov

By focusing on these principles, the chemical community can ensure that the synthesis of valuable indole intermediates is achieved in an efficient, cost-effective, and environmentally responsible manner.

Q & A

Q. Q1. What are the recommended methods for synthesizing 3-Bromo-1-tosyl-1H-indole-6-carbonitrile?

Methodological Answer: The synthesis typically involves sequential functionalization of the indole core. A common approach includes:

Bromination : Electrophilic bromination at the 3-position of indole using reagents like N-bromosuccinimide (NBS) under controlled conditions.

Tosylation : Protection of the indole nitrogen with tosyl chloride (TsCl) in the presence of a base (e.g., pyridine) to form the 1-tosyl derivative.

Cyanation : Introduction of the nitrile group at the 6-position via palladium-catalyzed cross-coupling (e.g., using CuCN or cyanide sources with a Buchwald-Hartwig catalyst).

Key Considerations : Monitor reaction progress with TLC or HPLC to avoid over-bromination or desulfonylation byproducts. Purity can be verified via melting point analysis (e.g., related compounds show melting points ~122–126°C) .

Q. Q2. How can the crystal structure of this compound be determined?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

- Crystallization : Grow crystals via slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures).

- Data Collection : Use MoKα radiation (λ = 0.71073 Å) at 293 K. For related bromo-indole derivatives, monoclinic systems (space group P2₁/n) with unit cell parameters a = 7.22 Å, b = 11.87 Å, c = 11.08 Å, β = 108.37° are observed .

- Refinement : Employ SHELX software (e.g., SHELXL for refinement) to resolve hydrogen-bonding networks. For example, O–H⋯O and N–H⋯O interactions stabilize crystal packing .

Q. Q3. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent decomposition.

- Toxicity : Acute oral LD₅₀ in rats is ~350 mg/kg. Avoid skin contact and ingestion; wash thoroughly after handling .

- Spill Management : Use absorbent materials (e.g., vermiculite) and dispose of waste via approved chemical disposal facilities .

Advanced Research Questions

Q. Q4. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?

Methodological Answer: Contradictions often arise from dynamic effects or impurities:

Dynamic NMR (DNMR) : Use variable-temperature ¹H NMR to detect conformational exchange broadening. For example, rotational barriers in tosyl groups may cause splitting at low temperatures.

2D NMR : Perform HSQC and HMBC to assign overlapping signals. The nitrile group (C≡N) at C6 deshields adjacent protons, causing distinct downfield shifts.

Impurity Analysis : Compare with reference data for common byproducts (e.g., desulfonylated indoles) using LC-MS .

Q. Q5. What computational methods predict the reactivity of the bromine and nitrile substituents in cross-coupling reactions?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electronic effects. The bromine atom’s electronegativity activates the indole core for Suzuki-Miyaura coupling, while the nitrile group stabilizes intermediates via resonance.

- Hammett Parameters : Use σₚ values to quantify substituent effects. Bromine (σₚ = +0.23) enhances electrophilicity, whereas the nitrile (σₚ = +0.66) increases electron withdrawal, directing reactivity to specific positions .

Q. Q6. How do hydrogen-bonding interactions in the crystal lattice influence stability and solubility?

Methodological Answer:

- Crystal Packing Analysis : SCXRD reveals O–H⋯O (2.7–3.0 Å) and N–H⋯O (2.9–3.2 Å) hydrogen bonds, forming dimers and layers parallel to the (101) plane. These interactions reduce solubility in nonpolar solvents .

- Solubility Tuning : Introduce co-solvents (e.g., DMF or acetone) to disrupt H-bonding networks. For analogs, solubility increases from <1 mg/mL in hexane to ~50 mg/mL in DMSO .

Q. Q7. How can time-resolved studies resolve mechanistic ambiguities in its photodegradation?

Methodological Answer:

- UV-Vis Spectroscopy : Monitor λₘₐₓ shifts under controlled light exposure. Bromine substituents often lead to red shifts due to heavy atom effects.

- Mass Spectrometry : Track degradation products (e.g., debrominated or oxidized species) using high-resolution Q-TOF.

- Kinetic Modeling : Apply pseudo-first-order kinetics to determine degradation pathways. For example, nitrile groups may stabilize radicals during photolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.